3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid
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Overview
Description
3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid, commonly known as TFP, is a synthetic compound that is widely used in scientific research. TFP is a piperidine derivative that has a trifluoromethyl group attached to its phenyl ring. This compound has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields of research.
Mechanism of Action
TFP exerts its effects by binding to specific receptors in the brain and modulating their activity. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein trafficking. TFP binds to the sigma-1 receptor and modulates its activity, leading to downstream effects on cellular processes. TFP also modulates the activity of the NMDA receptor by binding to its glycine site, leading to enhanced NMDA receptor activity.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects in different cell types and animal models. In neuronal cells, TFP has been shown to increase the release of neurotransmitters, including dopamine and acetylcholine. TFP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. In addition, TFP has been shown to have anti-inflammatory effects in various cell types, including microglial cells and astrocytes.
Advantages and Limitations for Lab Experiments
TFP has several advantages for use in laboratory experiments. It is a highly specific ligand for the sigma-1 receptor and has minimal off-target effects. TFP is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, TFP has some limitations, including its solubility in aqueous solutions and its potential toxicity at high concentrations. Careful attention to the experimental conditions and dosages is required to ensure the validity and reproducibility of the results.
Future Directions
For research on TFP include further elucidation of its mechanism of action and downstream effects on cellular processes. TFP may also have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression and anxiety. Further research is needed to explore the potential of TFP as a therapeutic agent and to develop more potent and selective ligands for the sigma-1 receptor.
Synthesis Methods
TFP can be synthesized using various methods, including the reaction of 4-(trifluoromethyl)benzylamine with 1-bromo-3-chloropropane in the presence of a base. Another method involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine in the presence of a reducing agent. The synthesis of TFP requires careful attention to the reaction conditions and purification methods to ensure the purity and yield of the final product.
Scientific Research Applications
TFP has been extensively used in scientific research as a tool for studying various biological processes. It is commonly used as a ligand for the sigma-1 receptor, which has been implicated in several physiological and pathological processes, including pain, depression, and neurodegenerative diseases. TFP has also been used as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
properties
IUPAC Name |
3-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c16-15(17,18)13-3-1-11(2-4-13)12-5-8-19(9-6-12)10-7-14(20)21/h1-4,12H,5-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVXQONFYNCSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)C(F)(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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